molecular formula C25H17Cl2N3O2S2 B2416807 N-(2-chlorophenyl)-2-({5-[(2-chlorophenyl)methyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 866015-60-3

N-(2-chlorophenyl)-2-({5-[(2-chlorophenyl)methyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2416807
CAS No.: 866015-60-3
M. Wt: 526.45
InChI Key: WBAYUMKPDIXJCD-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-1benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiolo-pyrimidine core and chlorophenyl groups. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N3O2S2/c26-17-9-3-1-7-15(17)13-30-24(32)23-22(16-8-2-6-12-20(16)34-23)29-25(30)33-14-21(31)28-19-11-5-4-10-18(19)27/h1-12H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAYUMKPDIXJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C4=CC=CC=C4S3)N=C2SCC(=O)NC5=CC=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-1benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiolo-Pyrimidine Core: This step involves the cyclization of appropriate thiol and amine precursors under acidic or basic conditions.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups are introduced through nucleophilic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-1benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-1benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-1benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chlorophenyl)-2-[[3-[(2-chlorophenyl)methyl]-4-oxo-1benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

N-(2-chlorophenyl)-2-({5-[(2-chlorophenyl)methyl]-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure includes:

  • Chlorophenyl groups : Contributing to its lipophilicity and biological interactions.
  • Thiazole and diazatricyclo frameworks : Implicated in various biological activities.
PropertyValue
Molecular FormulaC26H23Cl2N3O2S
Molar Mass486.44 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of thiazolidinones containing aromatic moieties have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Thiazolidinone Derivatives

A study synthesized several thiazolidinone compounds and assessed their cytotoxicity using MTT and Trypan blue assays. The results indicated that specific substitutions on the aromatic ring enhanced anticancer activity in leukemia cell lines, with some compounds inducing apoptosis through DNA fragmentation analysis .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cell survival and proliferation.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AnticancerInduces apoptosis; inhibits proliferation
AntimicrobialEffective against certain bacteria
MechanismCell cycle disruption; signaling modulation

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key factors include:

  • Absorption : Lipophilic compounds often exhibit good absorption rates.
  • Distribution : The presence of chlorophenyl groups may enhance tissue distribution.
  • Metabolism : Potential metabolic pathways need to be elucidated for safety assessments.
  • Excretion : Understanding renal or hepatic excretion routes is essential for toxicity evaluation.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions requiring precise optimization of:

  • Temperature : Elevated temperatures (e.g., 60–80°C) for cyclization steps to enhance reaction rates while avoiding decomposition .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) for nucleophilic substitution reactions to stabilize intermediates .
  • Reaction time : Extended reaction times (12–24 hours) for thioether bond formation to ensure completion . Analytical validation via ¹H/¹³C NMR and HPLC (≥95% purity threshold) is critical at each step .

Q. How can researchers confirm the structural integrity of the compound?

Use a combination of:

  • NMR spectroscopy : Assign peaks to verify chlorophenyl, acetamide, and tricyclic core moieties .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., observed m/z vs. calculated) .
  • X-ray crystallography : Resolve 3D structure to validate stereochemistry and bond connectivity .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Cytotoxicity assays : MTT/PrestoBlue on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
  • Anti-inflammatory models : Inhibition of TNF-α/IL-6 in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

Analyze variables such as:

  • Assay conditions : Differences in cell lines, serum concentrations, or incubation times .
  • Compound stability : Degradation in DMSO stock solutions over time (validate via HPLC) .
  • Statistical rigor : Use ANOVA with post-hoc tests to assess significance (p < 0.05) . Example: Inconsistent IC₅₀ values in anticancer assays may arise from variations in cell passage number or seeding density .

Q. What computational strategies are effective for elucidating the mechanism of action?

  • Molecular docking : Screen against targets like kinases or GPCRs using AutoDock Vina or Schrödinger .
  • MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • Binding free energy calculations : Use MM/GBSA to quantify interactions with key residues (e.g., ΔG < -8 kcal/mol) .

Q. How should structure-activity relationship (SAR) studies be designed for this compound?

  • Substituent variation : Modify chlorophenyl groups (e.g., para vs. ortho substitution) to evaluate steric/electronic effects .
  • Bioisosteric replacement : Replace the thioether linkage with selenoether or ether groups .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors using MOE or Phase .

Q. What experimental approaches address solubility challenges in biological assays?

  • Co-solvent systems : Use 5% DMSO/PBS or cyclodextrin-based formulations .
  • Prodrug design : Introduce ester or phosphate groups for enhanced aqueous solubility .
  • Dynamic light scattering (DLS) : Monitor aggregation at concentrations >100 µM .

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